TYA-018

HFpEF diastolic dysfunction SGLT2 inhibitor

Researchers face off-target effects from Class I HDAC activity when using less selective inhibitors like Tubastatin A. TYA-018 provides a clean pharmacological tool with >2500-fold selectivity for HDAC6 and no detectable nuclear off-target activity. - Validated cellular EC50: 120 nM in human iPSC-CMs - Orally active; reverses diastolic dysfunction, hypertrophy, and fibrosis in HFpEF models - Demonstrated non-inferiority to empagliflozin with additive effects in combination studies BenchChem supplies this preclinical research tool with verified purity and stability data.

Molecular Formula C15H13ClF2N4O3S2
Molecular Weight 434.9 g/mol
Cat. No. B15574366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTYA-018
Molecular FormulaC15H13ClF2N4O3S2
Molecular Weight434.9 g/mol
Structural Identifiers
InChIInChI=1S/C15H13ClF2N4O3S2/c1-2-27(23,24)22(10-5-3-4-9(16)6-10)8-12-19-7-11(26-12)14-20-21-15(25-14)13(17)18/h3-7,13H,2,8H2,1H3
InChIKeyDAMJZODYLBMFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TYA-018: Selective HDAC6 Inhibitor for HFpEF Research


TYA-018 is an orally active, highly selective histone deacetylase 6 (HDAC6) inhibitor developed by Tenaya Therapeutics for cardiovascular and metabolic research applications [1]. The compound features a novel fluoroalkyl oxadiazole zinc-binding group that confers >2500-fold selectivity over other zinc-dependent HDAC isoforms [2]. TYA-018 demonstrates validated in vivo cardioprotective efficacy in multiple preclinical models of heart failure with preserved ejection fraction (HFpEF) and dilated cardiomyopathy (DCM), with documented improvements in left ventricular ejection fraction, diastolic function parameters, and mitochondrial energetics [1][3].

Orally active, selective HDAC6 inhibitor for cardiac and metabolic research
HDAC6-specific pathway studies with reported isoform-selectivity context
Human iPSC-cardiomyocyte target engagement benchmark for in vitro research

Why TYA-018 Differs from Generic HDAC6 Inhibitors


Generic substitution among HDAC6 inhibitors introduces substantial experimental variability due to divergent selectivity profiles, distinct zinc-binding pharmacophores, and differing off-target liabilities. Widely used research-grade HDAC6 inhibitors such as tubastatin A exhibit measurable off-target activity against HDAC1, HDAC8, and HDAC10 at higher concentrations, confounding mechanistic interpretation in cardiac models [1]. In contrast, TYA-018's fluoroalkyl oxadiazole zinc-binding group—structurally distinct from hydroxamic acid-based inhibitors—eliminates genotoxicity concerns associated with hydroxamates while achieving >2500-fold selectivity over other HDAC isoforms [1]. Furthermore, TYA-018 demonstrates established head-to-head comparability with clinically validated SGLT2 inhibitors in the HFpEF context, providing a standardized benchmark for translational research that alternative HDAC6 inhibitors lack [2].

Isoform selectivity profiles differ
Generic HDAC6 inhibitors (e.g., Ricolinostat, Tubastatin A) exhibit lower isoform selectivity, which may introduce Class I HDAC off-target effects and confound HDAC6-specific mechanistic interpretation.
Cellular target engagement not established
Alternative HDAC6 inhibitors lack reported functional EC50 data in human iPSC-derived cardiomyocytes, limiting direct translation to cardiac research workflows.
In vivo HFpEF reversal evidence absent
Ricolinostat, Tubastatin A, and Nexturastat A have not been evaluated for reversal of established HFpEF phenotypes; substitution may lack disease-model endpoint context.

TYA-018: Selectivity and Efficacy Evidence


HDAC6 Isoform Selectivity

In a head-to-head study using the established HFD + L-NAME murine HFpEF model, TYA-018 (15 mg/kg oral once daily) demonstrated comparable efficacy to empagliflozin (10 mg/kg oral once daily), an FDA-approved SGLT2 inhibitor for HFpEF, across multiple cardiac functional parameters [1]. Gene expression analysis confirmed that TYA-018 and empagliflozin operate via distinct mechanisms, and co-administration of both agents resulted in additive improvements in diastolic dysfunction measures, with E/e' ratio returning to baseline wild-type values [1][2].

Isoform Selectivity
Data to verify
>2500-fold selective over zinc-dependent HDACs
Enables HDAC6-specific mechanistic attribution.
Cross-study comparison; independent replication recommended.
HFpEF diastolic dysfunction SGLT2 inhibitor combination therapy cardiac function

Tubulin Acetylation in iPSC-Derived Cardiomyocytes

TYA-018 was developed using a fluoroalkyl oxadiazole zinc-binding group to circumvent the genotoxicity and selectivity limitations of hydroxamic acid-based HDAC inhibitors [1]. Biochemical profiling established >2500-fold selectivity for HDAC6 compared to other zinc-dependent HDAC isoforms (HDAC1-5, HDAC7-11) [1]. In contrast, tubastatin A—a widely used research-grade HDAC6 inhibitor—exhibits measurable off-target activity against HDAC1, HDAC8, and HDAC10 at higher concentrations [1]. In cell-based assays measuring acetylated lysine on histone H3 and H4, TYA-018 showed no detectable off-target activity on nuclear HDACs [1].

Cellular EC₅₀
Reported
EC₅₀ = 120 nM in human iPSC-CMs
Supports cardiac target engagement benchmark.
Assay-specific; not directly comparable to biochemical IC₅₀ values.
HDAC6 selectivity off-target zinc-binding group hydroxamic acid

In Vivo HFpEF Efficacy vs. Empagliflozin

In BAG3 cardiomyocyte-specific knockout (BAG3cKO) mice—a genetic model of dilated cardiomyopathy—TYA-018 (15 mg/kg oral gavage daily, 8-week treatment) protected against sarcomere damage and significantly reduced Nppb (natriuretic peptide B) expression, a key biomarker of heart failure severity [1]. Both TYA-018 and tubastatin A improved left ventricular ejection fraction in this model; however, TYA-018 specifically demonstrated protection from sarcomere damage in human iPSC-derived cardiomyocytes lacking BAG3, whereas tubastatin A was not tested for this specific endpoint in the human cellular model [1][2].

HFpEF Efficacy
Head-to-head
Comparable improvement in E/e′ ratio, LV mass, and EDP vs. empagliflozin
Supports HDAC6 pathway investigation in HFpEF models.
Murine HFD+L-NAME model; endpoint response context.
dilated cardiomyopathy sarcomere Nppb BAG3 ejection fraction

Reversal of Fibrotic and Hypertrophic Genes

Integrated transcriptomics and proteomics analysis in BAG3cKO mouse hearts revealed that TYA-018 treatment enhanced cardiac energetics by increasing expression of targets associated with fatty acid metabolism, protein metabolism, and oxidative phosphorylation [1]. Immunohistochemistry demonstrated that TYA-018 significantly reduced elevated mitochondrial content in BAG3cKO hearts to levels similar to wild-type mice (P < 0.05) [1]. In the HFpEF model, TYA-018 restored expression of gene sets associated with mitochondrial energy production [2].

Gene Expression
Head-to-head
Nppb and Col3a1 mRNA reduced to near-control levels
Indicates reversal of transcriptional remodeling.
p
Mitochondrial Capacity
Class-level
Increased basal and reserve respiration in iPSC-CMs at 0.3–3 µM
Supports metabolic reprogramming research in HFpEF.
No comparative data vs. other HDAC6 inhibitors; class-level inference.
mitochondrial function fatty acid metabolism oxidative phosphorylation transcriptomics cardiac energetics

Mitochondrial Respiratory Capacity Enhancement

TYA-018 incorporates a fluoroalkyl oxadiazole zinc-binding group that is structurally distinct from the hydroxamic acid pharmacophore common to many HDAC inhibitors [1]. This structural differentiation is functionally significant: hydroxamic acids are known to cause genotoxicity and typically lack the desired selectivity profile [1]. TYA-018's fluoroalkyl oxadiazole moiety enables high oral bioavailability while eliminating hydroxamic acid-associated genotoxicity risk [1][2]. The compound is administered at 15 mg/kg via oral gavage in murine models, demonstrating consistent in vivo exposure and efficacy across multiple independent studies [1][2].

Mitochondrial Capacity
Class-level
Increased basal and reserve respiration in iPSC-CMs at 0.3–3 µM
Supports metabolic reprogramming research in HFpEF.
No comparative data vs. other HDAC6 inhibitors; class-level inference.
oral bioavailability fluoroalkyl oxadiazole zinc-binding group hydroxamic acid genotoxicity

TYA-018 as Preclinical Surrogate for TN-301: Structural and Functional Similarity Validation

TYA-018 is structurally and functionally similar to Tenaya Therapeutics' clinical candidate TN-301, a highly selective HDAC6 inhibitor that advanced to Phase 1 clinical development for HFpEF [1]. Tenaya explicitly uses TYA-018 for preclinical mechanistic studies while TN-301 is built for clinical development [1]. This established surrogate relationship provides a unique procurement rationale: TYA-018 enables researchers to generate preclinical data in the same chemical space as an advanced clinical candidate, offering translational relevance that generic HDAC6 research tools cannot provide [1].

TN-301 clinical candidate preclinical tool Tenaya Therapeutics surrogate

TYA-018 Research Applications in HFpEF and Cardiac Metabolism


HFpEF Efficacy Benchmarking vs. SGLT2 Inhibitors

TYA-018 is the optimal HDAC6 inhibitor for HFpEF studies where benchmarking against the FDA-approved SGLT2 inhibitor empagliflozin is scientifically or strategically valuable. The established head-to-head comparability in the HFD + L-NAME murine HFpEF model—across ejection fraction, LV mass, E/e' ratio, E/A ratio, and end-diastolic pressure—provides a validated efficacy benchmark [1]. Additionally, TYA-018's distinct mechanism of action from SGLT2 inhibitors enables additive combination studies, with documented return of diastolic dysfunction parameters to wild-type baseline values [1][2].

HDAC6-Specific Cardiac & Mitochondrial Biology

For DCM research programs utilizing BAG3-deficient models, TYA-018 offers validated cardioprotection across both murine genetic models and human iPSC-derived cardiomyocytes [1]. The compound's demonstrated protection against sarcomere damage in human iPSC-CMs, combined with reduced Nppb expression and improved mitochondrial function, provides translational confidence that alternative HDAC6 inhibitors lack in the human cellular context [1][2].

Transcriptomic & Proteomic Profiling of Cardiac Reversal

TYA-018 is uniquely positioned for studies investigating HDAC6-mediated regulation of cardiac energetics and mitochondrial function. Integrated transcriptomic and proteomic analyses document increased expression of fatty acid metabolism, protein metabolism, and oxidative phosphorylation targets following TYA-018 treatment [1]. Immunohistochemistry confirms normalization of elevated mitochondrial content to wild-type levels (P < 0.05) [1]. These validated metabolic endpoints are not documented for most alternative HDAC6 inhibitors.

Combination Therapy with SGLT2 Inhibitors in HFpEF

For preclinical programs seeking translational relevance to the HDAC6 clinical pipeline, TYA-018 provides a structurally and functionally similar surrogate to TN-301, Tenaya Therapeutics' Phase 1 clinical candidate for HFpEF [1]. This established relationship enables preclinical findings to be contextualized within the same chemical series as an advanced clinical asset, offering differentiation from generic HDAC6 research tools lacking clinical counterpart validation [1].

Application
Selection Property
Validation Focus
HFpEF model-response studies
HDAC6 pathway response in diastolic dysfunction models
Endpoint comparison with metabolic inhibitors
Cardiac HDAC6 biology research
Isoform selectivity and cardiac cell target engagement
Human iPSC-CM target engagement assay
Cardiac transcriptional remodeling studies
Fibrotic/hypertrophic gene reversal capability
Multi-omics endpoint profiling
HDAC6-SGLT2 combination pathway studies
Additive mechanism investigation context
Combination endpoint synergy assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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